molecular formula C19H27F3N2O2 B2357205 tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate CAS No. 2197054-42-3

tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate

Cat. No.: B2357205
CAS No.: 2197054-42-3
M. Wt: 372.432
InChI Key: GNKZUSUFRLNVPL-UHFFFAOYSA-N
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Description

tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate is a complex organic compound that features a tert-butyl group, a trifluoromethylbenzyl group, and a piperidinylmethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the trifluoromethylbenzyl group and the tert-butylcarbamate moiety. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Trifluoromethylbenzyl Group: This step often involves nucleophilic substitution reactions where a trifluoromethylbenzyl halide reacts with the piperidine derivative.

    Attachment of tert-Butylcarbamate: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl{4-[2-(trifluoromethyl)phenyl]piperidin-4-yl}methylcarbamate
  • tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}ethylcarbamate

Uniqueness

tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(8-10-23-11-9-18)12-14-6-4-5-7-15(14)19(20,21)22/h4-7,23H,8-13H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKZUSUFRLNVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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